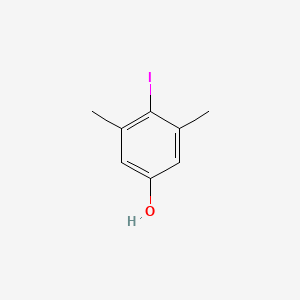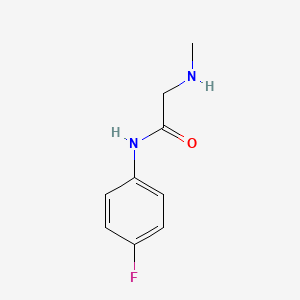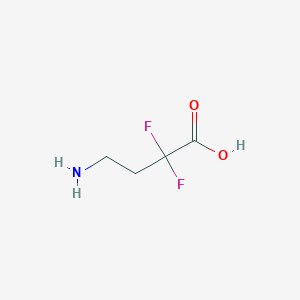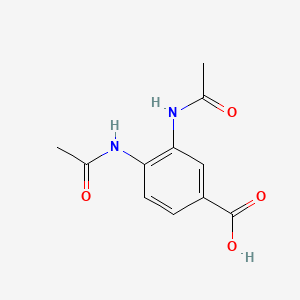
3,5-Dimethyl-4-iodophenol
概要
説明
3,5-Dimethyl-4-iodophenol is a chemical compound that is part of the family of substituted phenols. While the provided papers do not directly discuss 3,5-Dimethyl-4-iodophenol, they do provide insights into similar compounds which can be used to infer properties and synthesis methods that may be applicable to 3,5-Dimethyl-4-iodophenol.
Synthesis Analysis
The synthesis of compounds similar to 3,5-Dimethyl-4-iodophenol can be achieved through various methods. For instance, a palladium-catalyzed dimethylation reaction of ortho-substituted iodoarenes using dimethyl carbonate as a methyl source is reported, which could potentially be adapted for the synthesis of 3,5-Dimethyl-4-iodophenol . Additionally, the synthesis of 4,5-dimethyl-2-nitrophenol via direct nitration suggests that nitration followed by iodination could be a viable synthetic route .
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-Dimethyl-4-iodophenol can be characterized using X-ray diffraction techniques. For example, the crystal structure of dimethyl 5-iodoisophthalate shows how substituents on the benzene ring affect the overall molecular framework . This information can be extrapolated to understand the potential molecular structure of 3,5-Dimethyl-4-iodophenol.
Chemical Reactions Analysis
The chemical reactions involving substituted phenols often include tautomerism, as seen in the keto-enol tautomerism of related compounds . These studies provide insights into the intramolecular hydrogen bonding and the effects of different solvents on the stability of tautomers, which could be relevant for understanding the reactivity of 3,5-Dimethyl-4-iodophenol.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted phenols can be determined through various spectroscopic and computational methods. For instance, the log K(ow) value, water solubility, vapor pressure, and Henry's Law constant of a branched isomer of nonylphenol were determined, which are essential for predicting the compound's behavior in aquatic ecosystems . These methods could be applied to 3,5-Dimethyl-4-iodophenol to ascertain its environmental properties.
科学的研究の応用
1. Analytical Chemistry and Detection Methods
3,5-Dimethyl-4-iodophenol has been utilized in analytical chemistry, particularly for the detection of iodide. A notable method involves derivatization of iodide into 4-iodo-2,6-dimethylphenol and subsequent high-performance liquid chromatography (HPLC) with UV detection. This approach offers sensitive detection of iodide, highlighting the role of 3,5-dimethyl-4-iodophenol in enhancing analytical methodologies (Verma et al., 1992).
2. Biochemical Research
In biochemical research, compounds related to 3,5-dimethyl-4-iodophenol, like 4-iodoanisole, have been studied for their metabolism by liver microsomes. These studies are crucial for understanding the metabolic pathways and interactions of similar compounds in biological systems (Rizk & Hanzlik, 1995).
3. Environmental Science and Biodegradation
3,5-Dimethyl-4-iodophenol is significant in environmental science, particularly in studies related to biodegradation. For instance, its degradation by microorganisms like Sphingomonas TTNP3 has been explored. Understanding the degradation pathways of such compounds is vital for assessing their environmental impact and developing strategies for pollution remediation (Corvini et al., 2004).
4. Material Science and Polymer Chemistry
The compound has also found applications in material science, particularly in the synthesis of specialized polymers. For example, its derivatives have been used in the electro-oxidative polymerization of certain phenols, leading to the development of semi-conductive polymer films. These applications underscore the compound's relevance in advancing material science and technology (Yamamoto et al., 1992).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-iodo-3,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJZLNUEDDXELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371241 | |
| Record name | 3,5-Dimethyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-iodophenol | |
CAS RN |
80826-86-4 | |
| Record name | 3,5-Dimethyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-3,5-dimethyl-phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)









